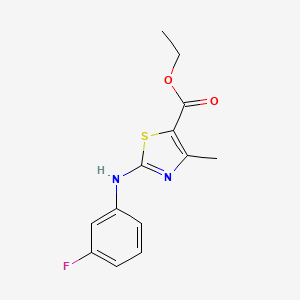

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a 1,3-thiazole core substituted with a 3-fluoroanilino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, conferring unique electronic and steric properties that enhance their bioactivity and utility in medicinal chemistry .

This compound is structurally related to intermediates in the synthesis of therapeutic agents such as febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia .

Properties

IUPAC Name |

ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUROPDBYWTUUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated compound under specific conditions.

Introduction of the Fluoroanilino Group: The 3-fluoroanilino group is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiazolidines.

Substitution Products: Various substituted thiazoles and esters.

Scientific Research Applications

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations:

Substituent Position 2: The 3-fluoroanilino group in the target compound contrasts with 3-formyl-4-hydroxyphenyl (in febuxostat intermediates) and 4-chlorobenzylamino groups (in hypoglycemic agents). Electron-withdrawing groups like fluoro or chloro enhance metabolic stability but may reduce solubility compared to polar substituents (e.g., hydroxyl or formyl) .

Biological Activity: Compounds with 4-chlorobenzylamino substituents (e.g., BAC derivatives) exhibit hypoglycemic effects via mechanisms linked to insulin sensitization . 3-formyl-4-hydroxyphenyl analogues are critical intermediates in synthesizing febuxostat, which targets xanthine oxidase .

Synthetic Routes: The target compound shares synthetic pathways with other ethyl thiazole carboxylates, such as condensation of substituted anilines with thiazole precursors under basic conditions (e.g., using potassium carbonate in methanol/water) . In contrast, trifluoromethyl-substituted thiazoles (e.g., CAS 918793-30-3) often require specialized fluorination or coupling steps, increasing synthetic complexity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural similarity.

Key Observations:

- Trifluoromethyl groups significantly increase hydrophobicity, as seen in CAS 918793-30-3, which may limit bioavailability without formulation aids .

Biological Activity

Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring, which is known for various biological activities. The presence of a fluorine atom and an aniline moiety contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity against both gram-positive and gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Bacillus subtilis | 150 |

| Candida albicans | 300 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against human breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 4.5 |

| HepG2 | 8.0 |

| A2780 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown competitive inhibition against glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of 8 nM. This inhibition may contribute to its anticancer effects by modulating pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant antibacterial activity that warrants further investigation for use in treating resistant infections .

- Case Study on Cancer Treatment : A research group conducted a study on the effects of this compound on MCF7 cells, revealing that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.